N-Acetyl-N-(3-aminophenethyl)amine
Description
N-Acetyl-N-(3-aminophenethyl)amine is a secondary amine characterized by an acetylated amine group and a 3-aminophenethyl substituent. Its molecular formula is C₁₀H₁₄N₂O (molecular weight: 178.23 g/mol). The compound combines a phenethyl backbone with an acetylated tertiary amine, which influences its physicochemical properties, such as reduced basicity compared to non-acetylated amines and enhanced stability against enzymatic degradation .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-[2-(3-aminophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H14N2O/c1-8(13)12-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6,11H2,1H3,(H,12,13) |
InChI Key |
YFVLGCAEAIRPKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC(=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Acetylated Amines
N-Acetylated amines are widely studied for their stability and modified reactivity. Key comparisons include:
N-(3-Acetyl-2-thienyl)-2-bromoacetamide ()
- Structure : Features a thienyl ring and bromoacetamide group.
- Synthesis : Prepared via Gewald reaction, highlighting a one-step acetamidation process.
- Stability : Stable under reflux conditions, as shown by retained acetyl groups in NMR spectra .
- Contrast with Target : The thienyl moiety introduces aromatic heterocyclic properties, whereas the target’s phenethyl group may enhance hydrophobicity and alter electronic interactions.
N-Acetylethanolamine ()
- Structure : Contains a hydroxylated ethyl chain (CH₂CH₂OH).
- Reactivity : Prone to hydrolysis under acidic conditions due to the polar hydroxyethyl group .
- Contrast with Target : The absence of a hydroxyl group in the target compound likely improves stability against hydrolysis.
3-[N-Acetyl-N-(β-D-glycopyranosyl)]amino-2-phenylquinazolin-4(3H)-one ()
- Structure: Glycosylated N-acetyl amine with a quinazolinone core.
- Stability : Resists deacetylation under Zemplen’s conditions (sodium methoxide), suggesting robust N-Ac group retention .
- Contrast with Target : The glycosyl group enhances water solubility, whereas the target’s phenethyl group may reduce solubility in polar solvents.
Table 1: Stability and Reactivity of N-Acetylated Amines
Phenethylamine Derivatives
Phenethylamine derivatives vary in substituents, influencing their chemical behavior:
N-(3-Bromophenyl)-N-phenyl-[1,1-biphenyl]-4-amine ()
- Structure : Bromophenyl and biphenyl substituents.
- Reactivity : The electron-withdrawing bromine atom reduces basicity and slows acid-base reactions .
(E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine ()
- Structure: Olefinic chain with a 3-aminophenyl group.
- Synthesis : Prepared via palladium-catalyzed coupling, a method applicable to the target’s phenethyl backbone .
- Contrast with Target : The olefinic chain in this compound may increase rigidity, whereas the target’s flexible ethyl chain could enhance conformational freedom.
Table 2: Substituent Effects on Phenethylamine Derivatives
Gewald Reaction ()
- Application : Efficient for synthesizing thienyl acetamides.
- Limitation : Restricted to heterocyclic substrates, making it less suitable for the target’s aliphatic phenethyl group .
Palladium-Catalyzed Coupling ()
Research Findings and Implications
- Stability : The acetyl group in the target compound likely resists deacetylation under mild conditions, similar to glycosylated N-acetyl amines .
- Reactivity: The 3-aminophenethyl group may participate in Schiff base formation or metal coordination, distinct from bromophenyl or olefinic analogs .
- Synthetic Feasibility : Palladium-catalyzed methods () are promising for constructing the target’s aromatic-ethyl backbone.
Preparation Methods
Reagents and Conditions
The most straightforward method involves reacting 3-aminophenethylamine with acetylating agents such as acetic anhydride or acetyl chloride. In a representative procedure from patent CN109824537A, acetylation is performed using acetic anhydride in ethyl acetate under ice-cooling, followed by extraction and drying. Key parameters include:
-
Molar ratio : 1:1–1.5 (amine to acetic anhydride)
-
Solvent : Ethyl acetate (2 mL per mmol of amine)
-
Workup : Sequential washing with NaHCO₃, brine, and drying over MgSO₄.
This method avoids side reactions like over-acetylation due to controlled stoichiometry and low temperatures.
Yield and Optimization
Yields for direct acetylation typically exceed 85% when using acetic anhydride. However, the exothermic nature of the reaction necessitates precise temperature control. Catalytic bases such as triethylamine or AlCl₃ (as seen in step 4 of CN109824537A) enhance reaction rates by deprotonating the amine. For instance, AlCl₃ facilitates electrophilic acetylation in dichloromethane at 25°C, achieving 78.8% yield for analogous acetamides.
Reduction of N-Acetyl-N-(3-Nitrophenethyl)amine
Iron/EtOH Reduction System
A patent (KR100641802B1) describes the reduction of N-acetyl-N-(3-nitrophenethyl)amine using iron powder in ethanol at elevated temperatures. The nitro group is selectively reduced to an amine, yielding the target compound. Conditions include:
-
Reagent : Iron powder (excess)
-
Solvent : Ethanol (40 mL per 2.1 g substrate)
-
Temperature : Reflux (~78°C)
This method is cost-effective but requires post-reduction filtration to remove iron residues.
Catalytic Hydrogenation
An alternative reduction employs Pd/C under hydrogen gas, as demonstrated in CN109824537A for debromination. Applied to nitro groups, this method offers cleaner conversions:
-
Catalyst : 5% Pd/C (0.2 g per 19 g substrate)
-
Solvent : Ethanol or methanol
-
Temperature : 50–75°C
-
Hydrogen pressure : Ambient, with gas flow controlled at one bubble per second.
Yields reach 85% with minimal byproducts, though catalyst recovery adds complexity.
Protective Group Strategies
Bromination-Acetylation-Hydrogenation Sequence
A multi-step approach from CN109824537A involves:
-
Bromination : Protecting the aromatic ring with N-bromosuccinimide (NBS) in dichloromethane.
-
Acetylation : Introducing the acetyl group using acetyl chloride and AlCl₃.
-
Hydrogenation : Removing the bromine atom via Pd/C-catalyzed hydrogenation.
This route ensures regioselective amination but involves additional steps, reducing overall efficiency (total yield: ~65%).
Comparative Analysis of Methods
The table below summarizes key metrics for each synthesis route:
Advantages and Limitations :
-
Direct Acetylation : High yield but sensitive to moisture.
-
Iron/EtOH Reduction : Low cost but generates metal waste.
-
Catalytic Hydrogenation : Clean reaction yet requires specialized equipment.
-
Protective Group Strategy : Regioselective but synthetically tedious.
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Variable | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Catalyst Loading | 1.0–1.5 wt% Pd/NiO | Higher loading reduces aggregation | |
| Temperature | 20–30°C | >30°C accelerates degradation | |
| Reaction Time | 8–12 hours | Shorter times risk incomplete acetylation |
Q. Table 2. Stability-Indicating Analytical Methods
| Technique | Limit of Detection | Key Degradation Products Identified | Reference |
|---|---|---|---|
| LC-MS/MS | 0.1 ppb | Nitroso derivatives, hydrolyzed amine | |
| -NMR | 1% w/w | Acetyl group hydrolysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
